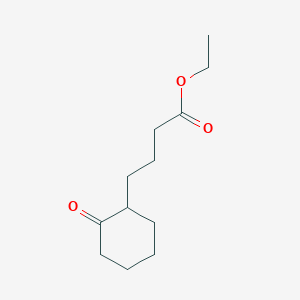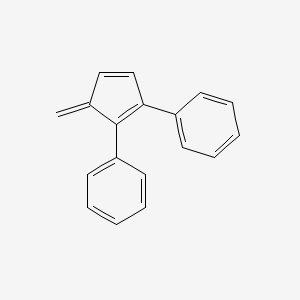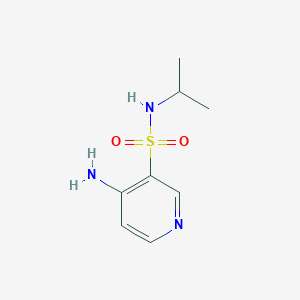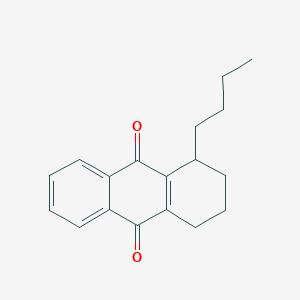
Ethyl 2-Cyclohexanonebutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Cyclohexanonebutyrate is an organic compound with the molecular formula C12H20O3. It is also known by other names such as ethyl 2-oxocyclohexanecarboxylate. This compound is part of the ester family, which are widely known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyclohexanonebutyrate can be synthesized through the esterification of cyclohexanone with ethyl chloroformate in the presence of a base. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of cyclohexanebutanoic acid, 2-oxo-, ethyl ester often involves the use of large-scale esterification reactors where cyclohexanone and ethyl chloroformate are reacted under controlled temperatures and pressures to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Cyclohexanonebutyrate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Involves nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanebutanoic acid and ethanol.
Reduction: Cyclohexanebutanoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-Cyclohexanonebutyrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexanebutanoic acid, 2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding carboxylic acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 2-Cyclohexanonebutyrate can be compared with other similar esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butanoate: Known for its pleasant pineapple-like odor and used in flavorings.
Isopentyl acetate: Has a banana-like odor and is used in the production of artificial flavors.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 4-(2-oxocyclohexyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h10H,2-9H2,1H3 |
Clave InChI |
DONLABSITAABEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)

![1,6,7,8-Tetrahydro-5H-cyclopenta[d]imidazo[1,2-a]pyrimidin-5-one](/img/structure/B8641290.png)








